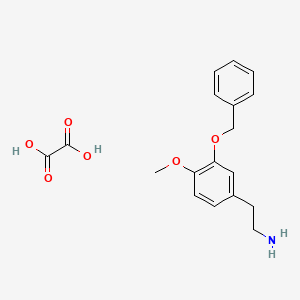
2-(3-(Benzyloxy)-4-methoxyphenyl)ethan-1-amine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Benzyloxy)-4-methoxyphenyl)ethan-1-amine oxalate is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. The oxalate salt form enhances its stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-4-methoxyphenyl)ethan-1-amine oxalate typically involves multiple steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)-4-methoxybenzaldehyde.
Reduction to Alcohol: The benzyloxy intermediate is then reduced using a reducing agent like sodium borohydride to yield 3-(benzyloxy)-4-methoxybenzyl alcohol.
Conversion to Ethanamine: The alcohol is then converted to the corresponding amine through a reaction with ethylamine under acidic conditions.
Formation of Oxalate Salt: Finally, the free base of 2-(3-(benzyloxy)-4-methoxyphenyl)ethan-1-amine is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can further enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid.
Major Products
Oxidation: Formation of 3-(benzyloxy)-4-methoxybenzoic acid.
Reduction: Formation of 3-(benzyloxy)-4-methoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-(3-(Benzyloxy)-4-methoxyphenyl)ethan-1-amine oxalate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and polymers.
作用機序
The mechanism of action of 2-(3-(Benzyloxy)-4-methoxyphenyl)ethan-1-amine oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(Benzyloxy)ethan-1-amine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
4-Methoxyphenethylamine: Lacks the benzyloxy group, affecting its pharmacological profile.
2-(3-(Benzyloxy)-4-methoxyphenyl)ethanol: Contains a hydroxyl group instead of an amine, leading to different biological activity.
Uniqueness
2-(3-(Benzyloxy)-4-methoxyphenyl)ethan-1-amine oxalate is unique due to the presence of both benzyloxy and methoxy groups, which confer specific chemical and biological properties. These functional groups influence its solubility, stability, and interactions with molecular targets, making it a valuable compound for various research applications.
特性
分子式 |
C18H21NO6 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
2-(4-methoxy-3-phenylmethoxyphenyl)ethanamine;oxalic acid |
InChI |
InChI=1S/C16H19NO2.C2H2O4/c1-18-15-8-7-13(9-10-17)11-16(15)19-12-14-5-3-2-4-6-14;3-1(4)2(5)6/h2-8,11H,9-10,12,17H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
KHQRLRZCVTUMCX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCN)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B14915243.png)
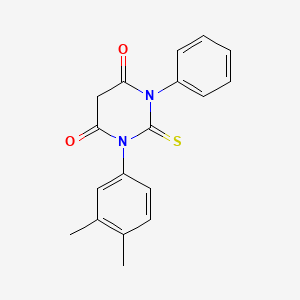
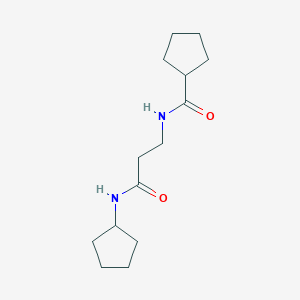

![dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane](/img/structure/B14915268.png)
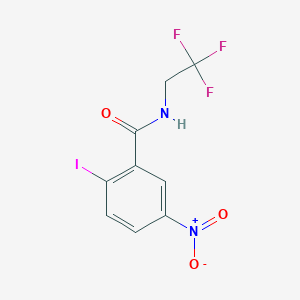
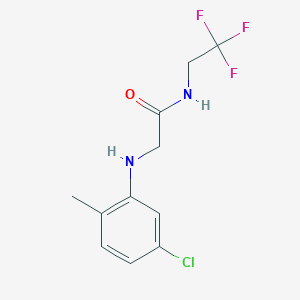
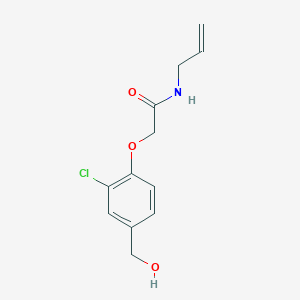
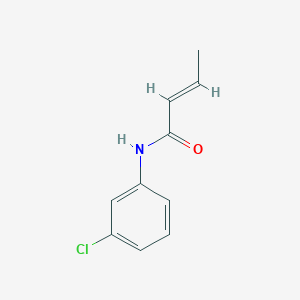
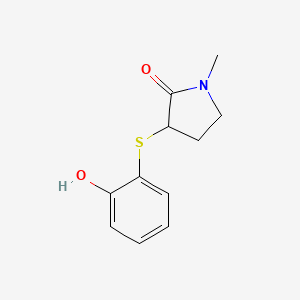
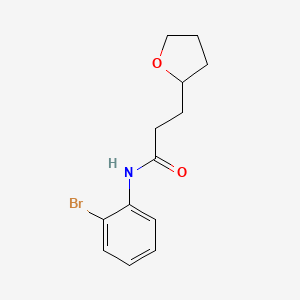
![4-(1,3-benzodioxol-5-yl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B14915296.png)
![N-[(Benzylamino)carbonothioyl]-1-adamantanecarboxamide](/img/structure/B14915302.png)
![2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde](/img/structure/B14915316.png)
